molecular formula C10H23Cl3N2 B1520591 1-sec-Butyl-4-(2-chloro-ethyl)-piperazine dihydrochloride CAS No. 722491-43-2

1-sec-Butyl-4-(2-chloro-ethyl)-piperazine dihydrochloride

Cat. No.: B1520591
CAS No.: 722491-43-2
M. Wt: 277.7 g/mol
InChI Key: OJYKOXLFGZMZHL-UHFFFAOYSA-N
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Description

1-sec-Butyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (Molecular Formula: C10H21ClN2•2HCl, Molecular Weight: 277.66 g/mol) is a functionalized piperazine derivative of significant interest in medicinal chemistry research. Piperazine rings are privileged structural motifs found in numerous FDA-approved pharmaceuticals, valued for their ability to optimize pharmacokinetic properties and serve as conformational scaffolds for arranging pharmacophoric groups in target interactions . The 2-chloroethyl side chain on the piperazine nitrogen provides a versatile reactive handle for further molecular elaboration through nucleophilic substitution reactions, a common strategy in constructing complex piperazine-containing compounds for biological evaluation . This specific molecular architecture, featuring a secondary butyl group and a chloroethyl moiety, makes it a valuable synthon (building block) in synthetic campaigns aimed at developing novel bioactive molecules. Researchers utilize such intermediates in the exploration of new therapeutic agents, leveraging the piperazine core's prevalence in drug classes such as kinase inhibitors . The compound is supplied as the dihydrochloride salt to enhance its stability and solubility in various research solvents. This product is intended for research and development applications in a controlled laboratory environment only. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all chemicals with appropriate personal protective equipment.

Properties

IUPAC Name

1-butan-2-yl-4-(2-chloroethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21ClN2.2ClH/c1-3-10(2)13-8-6-12(5-4-11)7-9-13;;/h10H,3-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYKOXLFGZMZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)CCCl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661312
Record name 1-(Butan-2-yl)-4-(2-chloroethyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

722491-43-2
Record name 1-(Butan-2-yl)-4-(2-chloroethyl)piperazine--hydrogen chloride (1/2)
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URL https://comptox.epa.gov/dashboard/DTXSID00661312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 722491-43-2
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Biological Activity

1-sec-Butyl-4-(2-chloro-ethyl)-piperazine dihydrochloride, also known as compound 722491-43-2, is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H21Cl2N2
  • Molecular Weight : 277.66 g/mol
  • CAS Number : 722491-43-2

The compound features a piperazine ring substituted with a butyl group and a chloroethyl moiety, which may influence its biological interactions.

Piperazine derivatives are known to exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Piperazine compounds have shown effectiveness against various pathogens, including bacteria and fungi.
  • Anticancer Properties : Some studies suggest that piperazine derivatives can inhibit tumor growth by interfering with cellular signaling pathways.
  • CNS Activity : Piperazines are often explored for their neuroactive properties, potentially acting on neurotransmitter systems.

Biological Activity Overview

This compound has been evaluated in various studies for its biological effects:

Antimicrobial Activity

Research indicates that piperazine derivatives can possess significant antimicrobial properties. For example, a study highlighted the effectiveness of related compounds against Staphylococcus aureus and Escherichia coli, showcasing minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Although specific data for the compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Anticancer Activity

Piperazine-based compounds have been investigated for their anticancer effects. A review of piperazine-containing drugs noted their role in targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation . The compound's ability to modulate these pathways could be further explored in cancer research.

Neuroactivity

The piperazine scaffold is frequently associated with neuroactive compounds. Its interactions with neurotransmitter receptors could be significant for developing treatments for neurological disorders. While specific studies on this compound's neuroactivity are scarce, the general trend in piperazines indicates potential therapeutic applications .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of piperazine derivatives. Here are some notable findings:

StudyFindings
Study 1 Demonstrated that piperazine analogs exhibited low micromolar range activity against various cancer cell lines.
Study 2 Investigated structure–activity relationships (SAR) of piperazines, revealing that modifications to the side chains significantly impacted biological activity.
Study 3 Highlighted the role of piperazines in antimicrobial activity against resistant strains of bacteria, suggesting a need for further exploration of their mechanisms .

Scientific Research Applications

Antidepressant and Antipsychotic Activity

Piperazine derivatives are widely studied for their antidepressant and antipsychotic effects. The presence of the piperazine moiety in 1-sec-butyl-4-(2-chloro-ethyl)-piperazine dihydrochloride allows it to interact with various neurotransmitter systems, potentially leading to improved mood and reduced psychotic symptoms. Research indicates that modifications in the piperazine structure can significantly influence the binding affinity to serotonin and dopamine receptors, which are critical targets in treating psychiatric disorders .

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the anti-inflammatory potential of piperazine derivatives. The compound's structure allows it to act as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain pathways. This selectivity suggests that this compound could be developed into an effective analgesic with fewer gastrointestinal side effects compared to traditional NSAIDs .

Synthesis and Derivatives

The synthesis of this compound typically involves alkylation reactions of piperazine derivatives with appropriate chloroalkanes. The synthesis pathway can be optimized for yield and purity through various methods such as microwave-assisted synthesis or solvent-free conditions, which are gaining popularity in modern organic chemistry .

Synthetic Pathway Overview

StepReaction TypeKey Reagents/Conditions
1AlkylationPiperazine + Chloroalkane (e.g., chloroethyl)
2PurificationCrystallization from ethanol

Case Studies and Research Findings

Several studies have documented the biological activity of piperazine derivatives:

  • Antidepressant Activity : A study evaluated a series of piperazine derivatives, including this compound, showing promising results in animal models for depression .
  • Anti-inflammatory Effects : Another investigation demonstrated that compounds with similar structures exhibited significant inhibition of COX enzymes, suggesting potential use as anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Similar Piperazine Dihydrochloride Derivatives

Structural and Functional Group Analysis

The table below highlights key structural differences and functional group contributions among similar piperazine dihydrochloride derivatives:

Compound Name Substituents at Piperazine Positions Key Functional Groups Primary Applications
1-sec-Butyl-4-(2-chloro-ethyl)-piperazine dihydrochloride 1: sec-Butyl; 4: 2-chloroethyl Aliphatic chloroethyl, branched alkyl Under investigation (structural analog uses: CNS modulation)
Trimetazidine dihydrochloride 1: 2,3,4-Trimethoxybenzyl Aromatic methoxy groups Cardiovascular (anti-ischemic agent)
Buclizine dihydrochloride 1: 4-tert-Butylbenzyl; 4: Diphenylmethyl Bulky aryl groups Antihistamine, antiemetic
SA4503 (Sig-1R agonist) 1: 3,4-Dimethoxyphenethyl; 4: 3-phenylpropyl Aryl and alkyl chains Neuroprotection (Sigma-1 receptor agonist)
Anticonvulsant derivative (Compound II) 1: (2,4,6-Trimethylphenoxyethyl); 4: Hydroxyethyl Ether and hydroxyethyl groups Anticonvulsant (MES model activity)

Key Observations :

  • Aliphatic vs. Aromatic Substitutions : Aliphatic substituents (e.g., 2-chloroethyl) may enhance membrane permeability but reduce receptor specificity compared to aryl groups (e.g., trimethoxybenzyl in Trimetazidine) .

Physicochemical Properties

Thermal Stability

Data from thermogravimetric analysis (TGA) of piperazine salts reveal:

  • Piperazine dihydrochloride : 13.90% mass loss (25–190°C), attributed to water loss .
  • Piperazine hydrochloride : 5.08% mass loss (25–140°C), linked to solvent volatility .
  • This compound : Expected higher thermal stability due to hydrophobic sec-butyl group, though experimental data are lacking.
NMR Spectral Shifts
  • 1H NMR : Piperazine dihydrochloride exhibits deshielded protons (δ 3.59) compared to free base (δ 2.74) due to protonation .
  • 13C NMR : Carbons in dihydrochloride salts are shielded (δ 43.1) versus free base (δ 47.5) .
pKa and Buffering Capacity
  • Piperazine dihydrochloride : pK1 = 5.32, pK2 = 9.70 (extrapolated via Debye-Hückel equation) .
  • Glycylglycine mixtures: Used as non-toxic buffers in seawater (pH ≤9.9) .
Toxicity Concerns
  • Mutagenicity : Piperazine dihydrochloride forms mutagenic N-nitroso compounds when reacted with nitrite (50–70% nitrosation in vivo) .
  • Neurotoxicity : Piperazine derivatives may affect cardiovascular, respiratory, and nervous systems .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 1-sec-Butyl-4-(2-chloro-ethyl)-piperazine dihydrochloride?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution and subsequent hydrochlorination. For example, piperazine derivatives are often synthesized by reacting a chloroethyl intermediate with sec-butylamine under alkaline conditions (e.g., K₂CO₃ in acetonitrile at 60–80°C). The dihydrochloride form is obtained by treating the free base with HCl gas in anhydrous ethanol, followed by recrystallization . Purity can be enhanced via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Stability is pH-dependent; avoid aqueous solutions outside pH 6–7. Use desiccants (e.g., silica gel) to prevent hygroscopic degradation. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to skin/eye irritation risks .

Q. What analytical methods are used to confirm purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and C18 columns is standard. Nuclear magnetic resonance (¹H/¹³C NMR) validates structural features, such as the sec-butyl and chloroethyl groups. Mass spectrometry (ESI-MS) confirms molecular weight (±2 ppm). Impurity profiling via reference standards (e.g., chlorinated byproducts) ensures <98% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from structural analogs (e.g., variations in substituent positions) or impurities. Perform side-by-side assays under standardized conditions (e.g., receptor binding assays at 25°C, pH 7.4). Cross-validate using orthogonal techniques (SPR, ITC) and characterize impurities via LC-MS . For example, trace N-oxide derivatives (common in piperazines) may antagonize target receptors .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Methodological Answer : Use kinetic control: lower reaction temperatures (e.g., 50°C) and excess sec-butylamine (1.5 eq.) to favor mono-substitution. Add phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity. Post-synthesis, employ fractional crystallization (ethanol/water) to isolate the dihydrochloride salt . Computational modeling (DFT) predicts intermediates to refine conditions .

Q. How does the compound’s stereochemistry influence its pharmacological targets?

  • Methodological Answer : The sec-butyl group introduces chirality, affecting receptor binding. Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers. Test each enantiomer in vitro (e.g., GPCR assays) to map activity. Molecular docking (AutoDock Vina) predicts binding poses, highlighting steric clashes or hydrogen-bonding differences .

Q. What are the critical factors in designing stability-indicating studies?

  • Methodological Answer : Stress testing under accelerated conditions (40°C/75% RH for 4 weeks) identifies degradation pathways. Monitor via UPLC-PDA for hydrolytic (e.g., chloroethyl cleavage) or oxidative (N-oxide formation) degradation. Forced degradation with H₂O₂ (0.3% v/v) or HCl (0.1 M) quantifies susceptibility. Validate methods per ICH Q2(R1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-sec-Butyl-4-(2-chloro-ethyl)-piperazine dihydrochloride
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